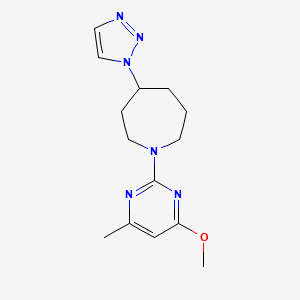![molecular formula C18H22N2O3 B7360236 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide](/img/structure/B7360236.png)
2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).
Wirkmechanismus
2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide binds to the active site of BTK and inhibits its enzymatic activity. BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK by 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide leads to decreased activation of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide has been shown to inhibit the activation of macrophages and dendritic cells, which play important roles in the immune response. 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide also has good oral bioavailability and pharmacokinetic properties, making it suitable for use in animal models and potentially in humans. However, one limitation of 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
For research on 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide include the evaluation of its efficacy and safety in clinical trials for the treatment of B-cell malignancies and other diseases. Other potential applications of 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide include the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated B-cell activation and cytokine production. Further studies are also needed to elucidate the molecular mechanisms of 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide and its effects on other immune cells and signaling pathways.
Synthesemethoden
The synthesis of 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide involves several steps, starting with the reaction of 2,4,5-trimethyl-3-oxoheptanoic acid with 4-(1,3-oxazol-5-yl)benzaldehyde to form the corresponding oxolane carboxylic acid. This intermediate is then converted to the corresponding amide using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide reduces tumor growth and prolongs survival in mouse models of CLL and NHL. These findings suggest that 2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide has potential as a therapeutic agent for the treatment of B-cell malignancies.
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-12(2)23-13(3)17(11)18(21)20-8-14-4-6-15(7-5-14)16-9-19-10-22-16/h4-7,9-13,17H,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYCXNUIEGTIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1C(=O)NCC2=CC=C(C=C2)C3=CN=CO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea](/img/structure/B7360157.png)
![2,2-Difluoro-3-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B7360171.png)
![1-Tert-butyl-4-[4-(triazol-1-yl)azepan-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7360182.png)

![1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B7360200.png)
![6-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-2-methyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B7360213.png)
![4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol](/img/structure/B7360221.png)
![2-methyl-N-[2-(1,2-oxazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7360225.png)
![[1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]piperidin-2-yl]methanesulfonamide](/img/structure/B7360229.png)
![3-[3-oxo-3-[4-(1H-1,2,4-triazol-5-yl)piperazin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7360237.png)
![1-ethyl-4,4-difluoro-N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]cyclohexane-1-carboxamide](/img/structure/B7360244.png)
![1-[1-(2-Fluorophenyl)-6-methyl-4-oxopyridazine-3-carbonyl]-2,6-dimethylpiperidine-3-carboxamide](/img/structure/B7360251.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(2,3-dimethylimidazol-4-yl)methanone](/img/structure/B7360271.png)
![[4-(6-Fluoropyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7360277.png)